molecular formula C14H13N3O2 B2505288 1-[1-(4-Nitrophenyl)ethylidene]-2-phenylhydrazine CAS No. 77635-72-4

1-[1-(4-Nitrophenyl)ethylidene]-2-phenylhydrazine

Cat. No.: B2505288
CAS No.: 77635-72-4
M. Wt: 255.277
InChI Key: VXRMHXXWRBMDFK-RVDMUPIBSA-N
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Description

1-[1-(4-Nitrophenyl)ethylidene]-2-phenylhydrazine is an organic compound with the molecular formula C14H13N3O2 It is a hydrazone derivative, characterized by the presence of a nitrophenyl group and a phenylhydrazine moiety

Preparation Methods

The synthesis of 1-[1-(4-Nitrophenyl)ethylidene]-2-phenylhydrazine typically involves the condensation reaction between 4-nitroacetophenone and phenylhydrazine. The reaction is usually carried out in the presence of an acid catalyst, such as glacial acetic acid, and ethanol as the solvent. The reaction conditions include refluxing the mixture for several hours to ensure complete conversion of the reactants to the desired product .

Chemical Reactions Analysis

1-[1-(4-Nitrophenyl)ethylidene]-2-phenylhydrazine undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The hydrazone moiety can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-[1-(4-Nitrophenyl)ethylidene]-2-phenylhydrazine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds, particularly in the development of new hydrazone derivatives with potential biological activities.

    Biology: The compound is studied for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where hydrazone derivatives have shown efficacy.

    Industry: It is used in the development of diagnostic reagents and as a precursor in the synthesis of dyes and pigments

Mechanism of Action

The mechanism of action of 1-[1-(4-Nitrophenyl)ethylidene]-2-phenylhydrazine involves its interaction with molecular targets such as enzymes and proteins. The nitrophenyl group can participate in electron transfer reactions, while the hydrazone moiety can form covalent bonds with nucleophilic sites on proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

1-[1-(4-Nitrophenyl)ethylidene]-2-phenylhydrazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

N-[(E)-1-(4-nitrophenyl)ethylideneamino]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2/c1-11(15-16-13-5-3-2-4-6-13)12-7-9-14(10-8-12)17(18)19/h2-10,16H,1H3/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXRMHXXWRBMDFK-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=CC=CC=C1)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC1=CC=CC=C1)/C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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